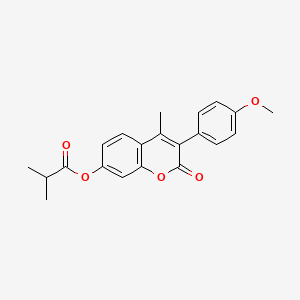![molecular formula C22H14O6 B6507884 2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate CAS No. 896033-84-4](/img/structure/B6507884.png)
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-Dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate (also known as DBCC) is a cyclopropanecarboxylate compound that has been studied for its potential applications in the field of scientific research. DBCC is a stable, non-toxic compound that can be used in a variety of research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
DBCC has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of complexes. Additionally, it has been used as a fluorescent probe for the detection of DNA and proteins, as a fluorescent dye for imaging, and as a fluorescent probe for the detection of organic compounds.
Wirkmechanismus
The mechanism of action of DBCC is not yet fully understood. However, it is believed that the compound binds to DNA and proteins through hydrogen bonding, which is how it is able to act as a fluorescent probe for the detection of these molecules. Additionally, it is believed that the compound can form complexes with other molecules, which is how it is able to act as a catalyst in the synthesis of polymers and as a ligand in the synthesis of complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DBCC have not yet been studied in detail. However, the compound has been shown to be non-toxic and non-mutagenic, suggesting that it is safe to use in laboratory experiments. Additionally, it has been shown to be stable under a variety of conditions, making it a useful reagent in organic synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using DBCC in laboratory experiments are its non-toxicity and stability. Additionally, it has a wide range of applications in scientific research, making it a versatile and useful compound. However, there are some limitations to using DBCC in lab experiments. The compound is not water-soluble, meaning it must be used in organic solvents. Additionally, the compound is not very reactive, meaning it may take longer to complete certain reactions.
Zukünftige Richtungen
There are many potential future directions for research involving DBCC. One potential direction is to further study the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential applications of DBCC in drug design and delivery. Additionally, further research could be done to explore the potential of DBCC as a therapeutic agent. Finally, further research could be done to explore the potential of DBCC as a fluorescent probe for the detection of other molecules.
Synthesemethoden
DBCC can be synthesized through a two-step process. The first step involves the reaction of 2-chloro-3,4-dihydro-2H-pyran-4-one with 1,3-dibromo-2-propanol in a 1:1 molar ratio in the presence of a base, such as sodium hydroxide, to form the intermediate 2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate. The second step involves the reaction of the intermediate with an acid, such as hydrochloric acid, to form the final product.
Eigenschaften
IUPAC Name |
[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O6/c23-20-11-16(17-9-13-3-1-2-4-18(13)28-22(17)25)15-8-7-14(10-19(15)27-20)26-21(24)12-5-6-12/h1-4,7-12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTRARGJHLAFFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl cyclopropanecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B6507801.png)
![4-amino-3-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B6507804.png)
![2-[2-(4-ethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-(propan-2-yl)acetamide](/img/structure/B6507809.png)
![{[4-(propan-2-yl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate](/img/structure/B6507819.png)
![N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine](/img/structure/B6507829.png)
![1-(2-methoxyphenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B6507831.png)
![3-{[(4-chlorophenyl)methyl]amino}-1-(3,4-difluorophenyl)-1,2-dihydropyrazin-2-one](/img/structure/B6507835.png)
![4-[(2-chlorophenyl)methyl]-2-(3-fluoro-4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6507860.png)
![(2Z)-6-hydroxy-7-[(pyrrolidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507872.png)
![(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507878.png)
![8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B6507892.png)
![2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6507896.png)

